molecular formula C6H12ClN3 B2970043 2-[(2S)-Piperazin-2-YL]acetonitrile hcl CAS No. 2250243-13-9

2-[(2S)-Piperazin-2-YL]acetonitrile hcl

Cat. No. B2970043
M. Wt: 161.63
InChI Key: MEAXRFZWKOHAAC-RGMNGODLSA-N
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Description

2-[(2S)-Piperazin-2-YL]acetonitrile hcl, also known as 2-[(2S)-Piperazin-2-YL]acetonitrile dihydrochloride, is a chemical compound with the molecular formula C6H13Cl2N3 . It has a molecular weight of 198.09 . This compound belongs to categories such as Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Amines, Aliphatic Amines, Nitriles, and Secondary Amines .


Synthesis Analysis

While specific synthesis methods for 2-[(2S)-Piperazin-2-YL]acetonitrile hcl were not found, it’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 2-[(2S)-Piperazin-2-YL]acetonitrile hcl is represented by the SMILES notation: Cl.Cl.N#CC[C@H]1CNCCN1 . The InChIKey for this compound is YHCNTTLRKUTDRD-ILKKLZGPSA-N .


Physical And Chemical Properties Analysis

2-[(2S)-Piperazin-2-YL]acetonitrile hcl is a solid substance . It should be stored under an inert atmosphere at room temperature .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338, and others .

properties

IUPAC Name

2-[(2S)-piperazin-2-yl]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h6,8-9H,1,3-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAXRFZWKOHAAC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S)-Piperazin-2-YL]acetonitrile hcl

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